1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one

Description

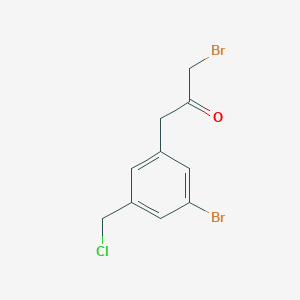

1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a bromine atom at the 1-position and a 3-bromo-5-(chloromethyl)phenyl group at the 3-position. This compound exhibits high electrophilicity due to its ketone functionality and electron-withdrawing halogen substituents, making it a reactive intermediate in organic synthesis. Its molecular formula is C₁₀H₉Br₂ClO, with a molecular weight of 342.44 g/mol (calculated from substituents and backbone) .

Properties

Molecular Formula |

C10H9Br2ClO |

|---|---|

Molecular Weight |

340.44 g/mol |

IUPAC Name |

1-bromo-3-[3-bromo-5-(chloromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H9Br2ClO/c11-5-10(14)4-7-1-8(6-13)3-9(12)2-7/h1-3H,4-6H2 |

InChI Key |

YWZJSXDOJQYOJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1CCl)Br)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 3-(chloromethyl)phenylpropan-2-one, followed by further bromination at the appropriate positions on the aromatic ring. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in solvents like dichloromethane or chloroform under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atoms are replaced by other groups.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction of the ketone group would yield an alcohol.

Scientific Research Applications

1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in various substitution and coupling reactions. The ketone group also plays a crucial role in its reactivity, enabling it to undergo oxidation and reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with halogenated acetophenones, brominated ketones, and related derivatives:

Table 1: Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups | Notable Properties |

|---|---|---|---|---|---|

| 1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one | C₁₀H₉Br₂ClO | 342.44 | 3-Bromo, 5-(chloromethyl)phenyl | Ketone | High reactivity, solid state |

| 1-[3-Bromo-5-(chloromethyl)-4-hydroxyphenyl]ethanone | C₉H₈BrClO₂ | 267.52 | 3-Bromo, 5-(chloromethyl), 4-OH | Ketone, hydroxyl | Polar, higher solubility |

| 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one | C₁₆H₁₃BrO | 301.18 | Bromo, methylphenyl, phenyl | α,β-unsaturated ketone | Conjugated system, UV-active |

| 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one | C₁₈H₁₆BrNO₃S | 406.29 | Bromomethyl, sulfonyl, indole | Ketone, sulfonyl | Heterocyclic reactivity |

Key Observations :

- Halogenation Patterns: The target compound features dual bromine atoms and a chloromethyl group, enhancing its electrophilicity compared to mono-halogenated analogs like 1-[3-Bromo-5-(chloromethyl)-4-hydroxyphenyl]ethanone .

- Functional Groups : The absence of hydroxyl groups in the target compound reduces its polarity compared to hydroxylated derivatives, impacting solubility in polar solvents .

- Backbone Variations: The propan-2-one backbone distinguishes it from enone systems (e.g., 2-bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one), which exhibit conjugation-driven stability and UV activity .

Physicochemical Properties

Table 2: Physicochemical Data

Key Insights :

- The chloromethyl group in the target compound increases molecular weight and hydrophobicity compared to hydroxylated analogs.

- Brominated enones (e.g., 2-bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one) exhibit lower melting points due to reduced crystallinity from conjugated systems .

Biological Activity

1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClO. The presence of multiple halogen substituents enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 44 nM |

| Escherichia coli | 180 nM |

| Bacillus subtilis | 11 nM |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that similar halogenated ketones can induce apoptosis in cancer cells by activating caspase pathways. For example, chloromethyl ketones have been noted for their ability to inhibit viral proteases, which are crucial in cancer cell proliferation .

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes involved in metabolic processes, thereby altering cellular signaling and growth.

- Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways that regulate cell survival and proliferation.

Study on Antimicrobial Efficacy

In a recent study, researchers synthesized various halogenated phenyl ketones, including this compound, and tested their antimicrobial efficacy against a panel of bacteria. Results showed that the compound exhibited superior activity compared to non-halogenated analogs, supporting the hypothesis that halogenation enhances biological activity .

Investigation of Anticancer Properties

Another study explored the anticancer potential of chloromethyl ketones, revealing that these compounds could effectively induce apoptosis in breast cancer cell lines. The study highlighted the role of reactive oxygen species (ROS) generation as a mechanism behind the observed cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.